Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate

Description

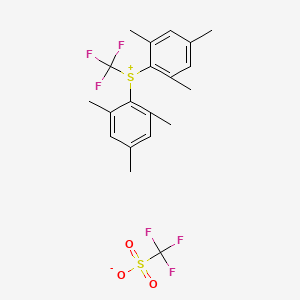

Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate (CAS: 1895006-01-5) is a sulfonium salt with the molecular formula C₂₀H₂₂F₆O₃S₂ and a molecular weight of 488.51 g/mol . It is characterized by two mesityl (2,4,6-trimethylphenyl) groups attached to a sulfur atom, which also bears a trifluoromethyl group and a trifluoromethanesulfonate (OTf) counterion. This compound is typically a white to light-yellow crystalline powder, requiring storage under inert atmospheres at temperatures below -20°C to maintain stability .

Its primary applications lie in organic synthesis, where it serves as a trifluoromethylthiolation reagent in photoredox/nickel dual catalytic systems. For example, it facilitates alkene dialkylation by introducing SCF₃ groups under mild conditions (TBME/tAmOH solvent, visible light) .

Properties

IUPAC Name |

trifluoromethanesulfonate;trifluoromethyl-bis(2,4,6-trimethylphenyl)sulfanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3S.CHF3O3S/c1-11-7-13(3)17(14(4)8-11)23(19(20,21)22)18-15(5)9-12(2)10-16(18)6;2-1(3,4)8(5,6)7/h7-10H,1-6H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYTWACXJNSBRL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[S+](C2=C(C=C(C=C2C)C)C)C(F)(F)F)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1895006-01-5 | |

| Record name | Dimesityl(trifluoromethyl)sulfonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate typically involves the reaction of dimesityl sulfide with trifluoromethyl iodide in the presence of a silver salt. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the reagents. The general reaction scheme is as follows:

Dimesityl sulfide+Trifluoromethyl iodide+Silver salt→Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Trifluoromethylation via Photoredox Catalysis

The reagent facilitates trifluoromethylation of (hetero)aryl and alkyl bromides under photoredox conditions. A representative reaction involves:

-

Substrates : Aryl bromides (e.g., 4-bromobenzonitrile)

-

Catalysts : Ir(III) photocatalyst (e.g., 1 , 0.25 mol%) and CuBr₂- 2LiBr (20 mol%)

-

Conditions : Blue LED irradiation in acetone at room temperature

Mechanism :

-

Photocatalytic generation of trifluoromethyl radical (CF₃- ) from the sulfonium salt.

-

Radical cross-coupling with aryl or alkyl radicals formed via single-electron transfer (SET) from the substrate.

-

Termination via recombination or hydrogen atom transfer (HAT) .

Radical-Mediated Cyclization and Trapping

The reagent participates in radical chain processes, as demonstrated by:

-

Radical Clock Experiment : Using ortho-O-(3-methyl-allyl)bromobenzene (58 ), cyclization yields alkyl-CF₃ product 59 (60% yield) without olefin isomerization, confirming aryl radical intermediacy .

-

TEMPO Trapping : Aryl-TEMPO adduct 57 forms exclusively under standard conditions, suppressing trifluoromethylarene production .

Table 1: Radical Intermediates in Mes-Umemoto Reactions

| Substrate | Product | Yield | Key Observation |

|---|---|---|---|

| 58 (olefin) | 59 (cyclized) | 60% | Radical clock confirms intermediates |

| 4-Bromobenzonitrile | Trifluoromethylarene | 89% | TEMPO traps aryl radical |

Electrophilic Trifluoromethylation

The sulfonium cation acts as an electrophilic CF₃⁺ donor in non-radical pathways:

-

Substrates : Electron-rich aromatics, enolates, and heterocycles.

-

Conditions : Often requires base (e.g., K₂CO₃) or Lewis acids to stabilize transition states .

-

Example : Mesitylation of arylboronic acids via cross-coupling .

Table 2: Catalytic Reactions Enabled by Mes-Umemoto Reagent

| Reaction Type | Substrate | Product | Conditions |

|---|---|---|---|

| Diels-Alder | Diene + Dienophile | Cycloadduct | RT, solvent-free |

| Hydrosilylation | Alkynes | Vinylsilanes | Cu(I) catalyst, 60°C |

Cross-Coupling Reactions

The reagent’s mesityl groups enable unique coupling pathways:

-

Mesitylation : Transfers mesityl groups to arylboronic acids in Pd-catalyzed cross-couplings .

-

Dual Functionalization : Simultaneous trifluoromethylation and mesitylation in one-pot reactions .

Comparison with Other Trifluoromethylation Reagents

| Reagent | CF₃ Source Type | Key Advantages | Limitations |

|---|---|---|---|

| Mes-Umemoto Reagent | Electrophilic | High stability, late-stage functionalization | Requires light/catalyst |

| CF₃SO₂Na (Langlois’ Reagent) | Radical | Low cost, broad substrate scope | Oxidative conditions |

| Togni Reagent | Electrophilic | Air-stable, versatile | Expensive |

Scientific Research Applications

Trifluoromethylation Applications

Trifluoromethylation is a crucial transformation in organic chemistry due to the unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability. The Mes-Umemoto reagent has been effectively employed in several studies:

- Photoredox Catalysis : Under blue LED irradiation conditions, this reagent facilitates the transformation of aryl bromides to trifluoromethylarenes with high yields (up to 96%) . The reaction typically involves a copper/photoredox catalytic system, which enhances the efficiency of CF radical generation.

Case Study: Trifluoromethylation of Aryl Bromides

A study demonstrated that various aryl bromides could be converted to their corresponding trifluoromethylated products using Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate. The results are summarized in Table 1.

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-Bromobenzonitrile | Trifluoromethylated product | 89 |

| 1-Bromo-2-naphthol | Trifluoromethylated naphthalene | 75 |

| 2-Bromoaniline | Trifluoromethylated aniline | 81 |

| Dibromobenzene | Bis(trifluoromethyl)arene | 70 |

Mesitylation Applications

The Mes-Umemoto reagent has also been successfully used in mesitylation reactions, which are important for synthesizing complex organic molecules. This process often involves cross-coupling reactions that enhance the functionalization of substrates without compromising their integrity.

Case Study: Mesitylation of Arylboronic Acids

In another study, this compound was used in conjunction with palladium catalysts to achieve efficient mesitylation of arylboronic acids. Results are shown in Table 2.

| Arylboronic Acid | Mesitylated Product | Yield (%) |

|---|---|---|

| Phenylboronic Acid | Mesitylated phenyl derivative | 92 |

| Para-substituted phenyl | Mesitylated para-substituted product | 85 |

| Ortho-substituted phenyl | Mesitylated ortho-substituted product | 78 |

Mechanism of Action

The mechanism by which dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate exerts its effects involves the generation of a highly reactive trifluoromethyl cationThe molecular targets and pathways involved include the activation of alkyl and aryl halides, leading to the formation of trifluoromethylated products .

Comparison with Similar Compounds

Comparison with Similar Sulfonium and Triflate Compounds

Structural and Functional Analogues

Table 1: Key Properties of Selected Sulfonium Salts

Key Differences :

- Steric Effects : The mesityl groups in dimesityl sulfonium confer greater steric hindrance compared to diphenyl derivatives, reducing undesired side reactions in catalytic processes .

- Reactivity : Unlike Umemoto’s reagent, which transfers CF₃⁺ for aromatic trifluoromethylation, dimesityl sulfonium enables radical-based SCF₃ transfer in alkene functionalization .

- Biological Activity : Sulfonium salts like 1-ethyl-4-phenylthio-morpholin-1-ium triflate act as silent agonists for neuronal receptors (e.g., α7 nAChR), whereas dimesityl sulfonium is primarily used in synthetic chemistry .

Thermal and Chemical Stability

Dimesityl sulfonium triflate requires storage at -20°C under inert conditions, indicating moderate thermal sensitivity . In contrast, aminodifluorosulfinium triflates (e.g., diethylaminodifluorosulfinium triflate) exhibit enhanced thermal stability due to strong S–N bonds, enabling use in fluorination reactions at elevated temperatures .

Q & A

Q. What is the primary role of dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate in fluorination reactions?

This reagent acts as a trifluoromethoxy anion reservoir under fluoride ion activation, enabling nucleophilic trifluoromethoxylation. Its decomposition releases reactive intermediates (e.g., trifluoromethoxy anion), facilitating the introduction of -OCF₃ groups into organic substrates. Optimal performance requires anhydrous conditions and catalytic fluoride sources (e.g., KF) to avoid premature decomposition .

Q. How should researchers handle and store this compound to ensure stability?

Key precautions include:

- Storage : Sealed containers under inert gas (N₂/Ar), protected from light and moisture.

- Handling : Use gloves (nitrile or neoprene), safety goggles, and fume hoods to prevent skin/eye contact.

- Decomposition Risk : Avoid prolonged exposure to fluoride ions or elevated temperatures (>40°C) to prevent undesired side reactions .

Q. What analytical methods confirm the purity and structure of this reagent?

Q. What are typical solvents and reaction conditions for trifluoromethoxylation using this reagent?

- Solvents : Dry dichloromethane (DCM) or acetonitrile.

- Conditions : Ambient temperature, with catalytic fluoride sources (e.g., tetrabutylammonium fluoride, TBAF) to activate the reagent. Reaction times range from 2–12 hours depending on substrate reactivity .

Advanced Research Questions

Q. How does the steric bulk of the dimesityl group influence reactivity in electrophilic trifluoromethylation?

The dimesityl group (two mesityl substituents) stabilizes the sulfonium cation via steric shielding, reducing side reactions (e.g., hydrolysis) while enhancing electrophilicity at the sulfur center. This design improves selectivity in trifluoromethyl transfer to nucleophilic sites (e.g., alcohols, amines) .

Q. What strategies mitigate decomposition during large-scale trifluoromethoxylation?

Q. How does this reagent compare to other trifluoromethylating agents (e.g., Umemoto’s reagent) in terms of efficiency and scope?

Q. What mechanistic insights explain its dual role in trifluoromethoxylation and fluorophosgene generation?

Under basic conditions, the reagent decomposes via two pathways:

Trifluoromethoxy Anion Release : F⁻ cleaves the S–CF₃ bond, generating CF₃O⁻ for nucleophilic substitution.

Fluorophosgene Formation : Thermal decomposition (≥60°C) produces COF₂ and F⁻, enabling carbonylative coupling or fluorination .

Q. How can researchers optimize yields in biphenyl trifluoromethylthiolation using this reagent?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.